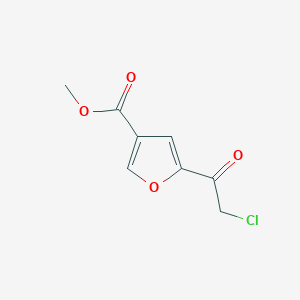

Methyl 5-(2-chloroacetyl)furan-3-carboxylate

Description

Methyl 5-(2-chloroacetyl)furan-3-carboxylate is a furan-based ester derivative featuring a chloroacetyl substituent at the 5-position and a methoxycarbonyl group at the 3-position of the furan ring. Its molecular formula is C₈H₇ClO₄, with a molecular weight of 202.59 g/mol (derived from the acid form, C₇H₅ClO₄, MW 188.56, plus a methyl group (15.03 g/mol)) . This compound is a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, due to its reactive chloroacetyl group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 5-(2-chloroacetyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-12-8(11)5-2-7(13-4-5)6(10)3-9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFRMHKBZRPHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- Starting material: 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene (prepared by Diels-Alder reaction of furan and maleic anhydride in molar ratios ranging from 1:0.1 to 1:2).

- Reagents: Acylating reagent such as chloroacetyl chloride or equivalents.

- Solvents: Anhydrous tetrahydrofuran (THF) is commonly used.

- Base: Sodium hydride (NaH) for deprotonation and facilitating nucleophilic substitution.

- Temperature: Controlled addition at low temperatures (10–12 °C), followed by reflux conditions for completion.

Reaction Steps

- Formation of intermediate: Sodium hydride is suspended in dry THF and added to diethyl malonate to generate an enolate intermediate.

- Acylation: Chloroacetyl chloride is added dropwise to the enolate solution at controlled temperature, forming the chloroacetylated intermediate.

- Amination: Aniline or substituted aniline is added to the reaction mixture, which is then stirred at room temperature overnight and refluxed for several hours.

- Workup: The reaction mixture is concentrated, poured into ice water, and extracted with chloroform. The organic layer is washed, dried, and the product is crystallized from ethanol.

Yield and Purity

- Typical isolated yields are around 58%.

- The product is obtained as white crystals with high purity suitable for further synthetic applications.

- Characterization includes melting point determination, NMR, IR, UV, and mass spectrometry to confirm structure and purity.

Detailed Research Findings and Data Table

The following table summarizes the synthetic details and characterization data from a representative study synthesizing ethyl 2-(substituted anilino)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives, closely related to methyl 5-(2-chloroacetyl)furan-3-carboxylate:

| Step | Reagents & Conditions | Product Description | Yield (%) | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|---|---|

| 1 | Sodium hydride + diethyl malonate in THF | Enolate intermediate | - | - | - |

| 2 | Addition of chloroacetyl chloride at 10-12 °C | Chloroacetylated intermediate | - | - | IR (C=O at 1695 cm⁻¹), NMR |

| 3 | Addition of aniline, stir overnight, reflux | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | 58 | 142–143 | MS (m/z 247), UV (λmax 297 nm), NMR |

This synthetic route is noted for its simplicity, efficiency, and high purity of the final product, making it suitable for scale-up and industrial applications.

Additional Notes on Alternative Methods

- The reaction can be adapted to various substituted anilines to yield derivatives with different pharmacological properties.

- The use of potassium carbonate and potassium iodide in DMF facilitates substitution reactions with benzyl chloride analogs for further functionalization.

- Thermal cyclization and reduction steps can be employed to generate related furoquinolone derivatives with biological activities, indicating the versatility of the synthetic approach.

Advantages of the Described Preparation Method

- Efficiency: Short reaction times and high yields.

- Purity: High purity products with minimal by-products.

- Scalability: Suitable for industrial-scale synthesis.

- Versatility: Amenable to various substitutions for derivative synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that compounds with similar structures to methyl 5-(2-chloroacetyl)furan-3-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of furan-based compounds have been synthesized and evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain furan derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

-

Anti-inflammatory Agents

- The chloroacetyl group in this compound may enhance anti-inflammatory activity. Preliminary evaluations have shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Organic Synthesis Applications

-

Synthetic Intermediates

- This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitution and acylation. For example, it has been used to synthesize various furan derivatives that are valuable in pharmaceuticals and agrochemicals .

- Reagents in Chemical Reactions

Agrochemical Applications

- Pesticide Development

- The unique structure of this compound makes it a candidate for developing new agrochemicals, particularly pesticides. Studies have indicated that furan derivatives can exhibit insecticidal properties against agricultural pests, providing an environmentally friendly alternative to traditional pesticides .

Case Studies

Mechanism of Action

The mechanism of action of methyl 5-(2-chloroacetyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Methyl 5-(Chloromethyl)furan-3-carboxylate

- Molecular Formula : C₇H₇ClO₃

- Molecular Weight : 174.58 g/mol

- Key Differences :

- Substituent: Chloromethyl (-CH₂Cl) at the 5-position instead of chloroacetyl (-CO-CH₂Cl).

- Reactivity: The absence of a carbonyl group reduces electrophilicity, making nucleophilic substitutions less favorable compared to the chloroacetyl analog.

- Applications: Primarily used as a building block for alkylation reactions.

- Physical State: Powder; stored at 4°C .

Methyl 5-(Acetoxymethyl)furan-3-carboxylate

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- Key Differences :

Methyl 5-Methoxy-1-benzofuran-3-carboxylate

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : 206.19 g/mol

- Key Differences :

Structural and Functional Group Analysis

Table 1: Comparative Properties of Furan-3-carboxylate Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | Substituent (5-position) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|

| Methyl 5-(2-chloroacetyl)furan-3-carboxylate | C₈H₇ClO₄ | 202.59 | -CO-CH₂Cl | Ester, Chloroacetyl | High (nucleophilic substitution) |

| Methyl 5-(chloromethyl)furan-3-carboxylate | C₇H₇ClO₃ | 174.58 | -CH₂Cl | Ester, Chloromethyl | Moderate (alkylation) |

| Methyl 5-(acetoxymethyl)furan-3-carboxylate | C₉H₁₀O₅ | 198.17 | -CH₂-OAc | Ester, Acetoxy | Low (hydrolysis) |

| Methyl 5-methoxy-1-benzofuran-3-carboxylate | C₁₁H₁₀O₄ | 206.19 | -OMe | Ester, Methoxy (benzofuran) | Low (aromatic stability) |

Industrial and Pharmaceutical Relevance

- Building Block : Used in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Biological Activity

Methyl 5-(2-chloroacetyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a furan ring with a chloroacetyl group at the 2-position and a carboxylate group at the 3-position. Its molecular formula is , with a molar mass of approximately 192.59 g/mol. The presence of the chloroacetyl moiety enhances the compound's reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds in the furan series, including this compound, exhibit notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting that the compound may interfere with microbial metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 10.00 µg/mL |

| Pseudomonas aeruginosa | 20.00 µg/mL |

These findings indicate that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| HepG2 | 10.0 |

| MCF-7 | 12.5 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation markers, suggesting that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. The chloroacetyl group acts as an electrophile, allowing for interactions that can modulate protein activity and influence cellular pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various furan derivatives found that this compound exhibited superior antimicrobial activity compared to other derivatives in its class, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In a comparative study involving multiple furan derivatives, this compound was identified as one of the most potent compounds against HepG2 cells, highlighting its potential for further development as an anticancer agent.

- Inflammatory Response Modulation : Experimental models indicated that treatment with this compound led to a significant decrease in paw edema in rats, suggesting effective anti-inflammatory properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 5-(2-chloroacetyl)furan-3-carboxylate?

- Methodological Answer : The synthesis typically involves acylation of methyl furan-3-carboxylate derivatives. Key steps include:

- Reagent Selection : Use chloroacetyl chloride under anhydrous conditions to minimize hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) can enhance acylation efficiency.

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., over-acylation or decomposition).

- Purification : Column chromatography with ethyl acetate/hexane (1:3 v/v) is effective for isolating the product. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3).

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) and reaction time (4–6 hours).

- Reference analogous furan carboxylate syntheses in and for protocol adaptation .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Expect resonances for the methyl ester (δ ~3.8–3.9 ppm), chloroacetyl CH2 (δ ~4.2–4.4 ppm), and furan protons (δ ~6.5–7.5 ppm). Compare with methyl furan-3-carboxylate derivatives in and .

- ¹³C NMR : Confirm carbonyl signals (ester C=O: ~165 ppm; chloroacetyl C=O: ~170 ppm).

- X-ray Crystallography :

- Use SHELXL () for refinement. Key parameters: R1 < 5%, wR2 < 10%.

- ORTEP-3 () can visualize thermal ellipsoids to assess positional disorder or hydrogen bonding .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood.

- Waste Disposal : Collect chloroacetyl-containing waste separately. Neutralize with 10% NaOH before disposal via licensed hazardous waste services ().

- Exposure Mitigation : In case of skin contact, wash immediately with water for 15 minutes. Avoid inhalation; use particulate filters if handling powders .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform co-crystallization strategies?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules () to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a C=O···H–O interaction may form a R₂²(8) motif.

- Co-crystallization Screening : Use chloroacetyl’s electrophilic site to design co-formers (e.g., pyridine derivatives). Analyze packing via Mercury (CCDC) or CrystalExplorer .

Q. What computational methods are suitable for predicting the reactivity of the chloroacetyl group in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model nucleophilic substitution (e.g., SN2 with amines). Optimize transition states at the B3LYP/6-31G(d) level.

- Electrostatic Potential Maps : Generate via Multiwfn to visualize electrophilic regions (chloroacetyl C=O) for reaction site prediction.

- Reference for related furan carboxylate reactivity studies .

Q. How can contradictions in crystallographic data (e.g., disorder vs. static conformations) be resolved during structure refinement?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.